(2-Methyl-1,3-dihydroisoindol-5-yl)methanamine;dihydrochloride
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Overview
Description
(2-Methyl-1,3-dihydroisoindol-5-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C10H14N2·2HCl It is a derivative of isoindoline, a bicyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-dihydroisoindol-5-yl)methanamine;dihydrochloride typically involves the reaction of 2-methylisoindoline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-dihydroisoindol-5-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2-Methyl-1,3-dihydroisoindol-5-yl)methanamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-dihydroisoindol-5-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1,3-dihydroisoindol-5-yl)methanamine: The base form without the dihydrochloride salt.
(2,3-Dihydro-1H-indol-5-ylmethyl)amine: A structurally similar compound with different substituents.
Uniqueness
(2-Methyl-1,3-dihydroisoindol-5-yl)methanamine;dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Biological Activity
(2-Methyl-1,3-dihydroisoindol-5-yl)methanamine; dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological profiles based on diverse research findings.
- Molecular Formula : C11H14Cl2N2
- Molecular Weight : 247.15 g/mol
- CAS Number : 2248314-45-4
Biological Activity Overview
The biological activities of (2-Methyl-1,3-dihydroisoindol-5-yl)methanamine; dihydrochloride have been explored in several studies, highlighting its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of isoindoline compounds exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. This includes the inhibition of cell proliferation and induction of cell cycle arrest.
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Case Studies :
- A study evaluated the cytotoxic effects of related isoindoline derivatives on glioblastoma and neuroblastoma cell lines, revealing that compounds similar to (2-Methyl-1,3-dihydroisoindol-5-yl)methanamine had lower LC50 values compared to standard chemotherapeutics, indicating higher potency against resistant cancer cells .
- In vitro assays indicated that the compound effectively reduced cell viability in various cancer cell lines with IC50 values suggesting strong anticancer potential .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Antimicrobial Efficacy : In vitro studies have shown that isoindoline derivatives possess antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Research indicates that certain derivatives exhibit MIC values comparable to conventional antibiotics, suggesting their potential as alternative antimicrobial agents .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(2-methyl-1,3-dihydroisoindol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-12-6-9-3-2-8(5-11)4-10(9)7-12;;/h2-4H,5-7,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNPBEBMIXLKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248314-45-4 |
Source
|
Record name | (2-methyl-2,3-dihydro-1H-isoindol-5-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.